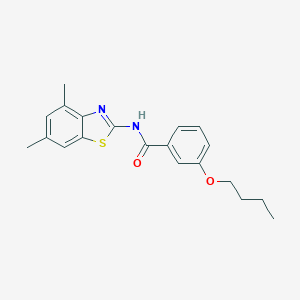![molecular formula C27H24N2O3 B343162 (1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE](/img/structure/B343162.png)
(1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE is a complex organic compound that features a combination of benzodioxole and benzoxazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the benzoxazole moiety: This involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative.
Coupling of the two moieties: The final step involves the coupling of the benzodioxole and benzoxazole moieties through a propenylidene linker under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity.
化学反应分析
Types of Reactions
(1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
(1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of (1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- **N-[3-(1,3-benzodioxol-5-yl)-2-propenylidene]-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amine
- **N-[3-(1,3-benzodioxol-5-yl)-2-propenylidene]-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amine
Uniqueness
(1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets compared to similar compounds.
属性
分子式 |
C27H24N2O3 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine |
InChI |
InChI=1S/C27H24N2O3/c1-27(2,3)20-9-7-19(8-10-20)26-29-22-16-21(11-13-23(22)32-26)28-14-4-5-18-6-12-24-25(15-18)31-17-30-24/h4-16H,17H2,1-3H3/b5-4+,28-14? |
InChI 键 |
VNDYLDBDHQIQJO-DQVYDLFNSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC5=C(C=C4)OCO5 |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=CC5=C(C=C4)OCO5 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-nitro-4-methoxy-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B343082.png)
![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-4-methylbenzamide](/img/structure/B343083.png)
![4-chloro-N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B343084.png)
![3-butoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343086.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B343087.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-butoxybenzamide](/img/structure/B343089.png)
![2-{3-[({5-Nitro-2-furyl}methylene)amino]-4-methylphenyl}-5-methyl-1,3-benzoxazole](/img/structure/B343090.png)
![(6Z)-4-benzyl-2-bromo-6-[(4-morpholin-4-ylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B343093.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,4-dinitrobenzamide](/img/structure/B343095.png)
![(6E)-4-benzyl-6-[(5-butan-2-yl-2-hydroxyanilino)methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B343096.png)
![(6Z)-4-benzyl-6-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)anilino]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B343098.png)
![5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B343103.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-propenylidene]-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B343104.png)
